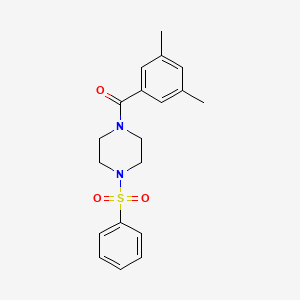
1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine
説明
1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine, also known as DSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DSP is a piperazine derivative that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of 1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine involves the blocking of voltage-gated sodium channels and the modulation of ligand-gated ion channels. This compound binds to the extracellular domain of voltage-gated sodium channels, preventing the influx of sodium ions into the cell. This leads to a decrease in the excitability of neurons and a reduction in the transmission of pain signals. This compound also binds to the GABA-A receptor, enhancing the activity of this receptor and leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action on ion channels and receptors. This compound has been found to reduce the transmission of pain signals, making it a potential candidate for the treatment of chronic pain. This compound has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, this compound has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia.
実験室実験の利点と制限
One of the primary advantages of 1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine is its potency and specificity for ion channels and receptors. This compound has been found to be a potent blocker of voltage-gated sodium channels and a modulator of ligand-gated ion channels. This makes it a valuable tool for studying the function of these channels and receptors. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine. One area of research is the development of analogs of this compound with improved pharmacokinetic properties. Another area of research is the study of the long-term effects of this compound on ion channels and receptors. Additionally, this compound has potential applications in the treatment of various neurological disorders, and further research is needed to explore its therapeutic potential. Finally, this compound can be used as a tool to study the role of ion channels and receptors in various physiological processes, and further research is needed to explore its potential applications in this area.
科学的研究の応用
1-(3,5-dimethylbenzoyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the field of neuroscience, where it has been used as a tool to study the function of ion channels and receptors. This compound is a potent blocker of voltage-gated sodium channels and has been used to study the role of these channels in pain perception and epilepsy. This compound has also been used to study the function of ligand-gated ion channels, such as the GABA-A receptor, and has been found to modulate the activity of these receptors.
特性
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-12-16(2)14-17(13-15)19(22)20-8-10-21(11-9-20)25(23,24)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBUDLUVFFFLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



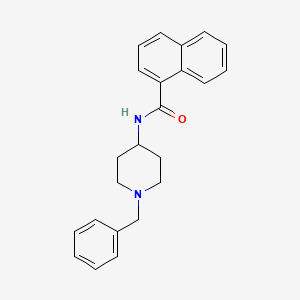
![N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4430922.png)
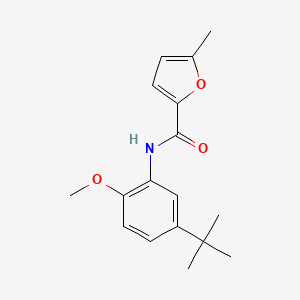
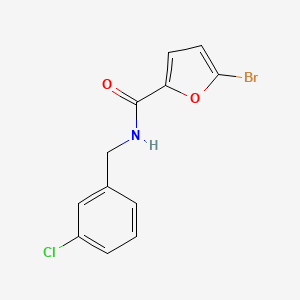
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4430950.png)
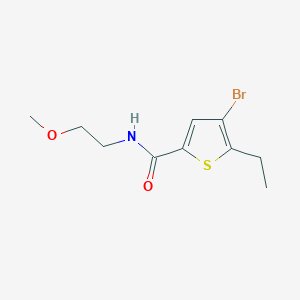
![N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
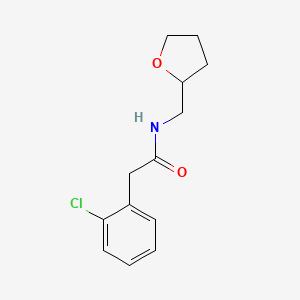
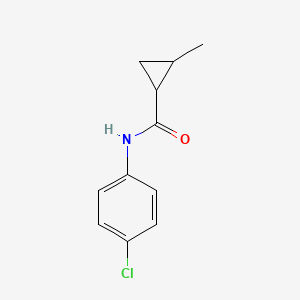

![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)
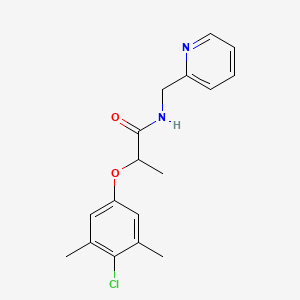
![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)